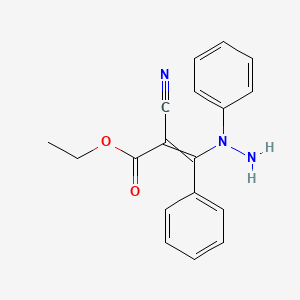
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, a phenyl group, and a phenylhydrazinyl group attached to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
科学的研究の応用
Ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of ethyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
Methyl 2-cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
2-Cyano-3-phenyl-3-(1-phenylhydrazinyl)prop-2-enoic acid: Similar structure with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and phenylhydrazinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
92462-09-4 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
ethyl 3-(N-aminoanilino)-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-18(22)16(13-19)17(14-9-5-3-6-10-14)21(20)15-11-7-4-8-12-15/h3-12H,2,20H2,1H3 |
InChIキー |
IGVHTCHOPBNJSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)N(C2=CC=CC=C2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


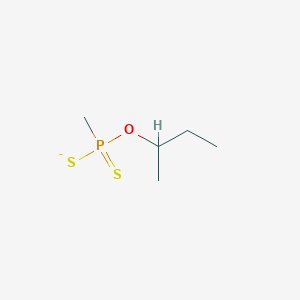

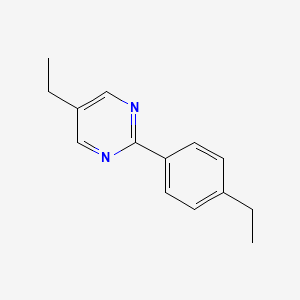
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
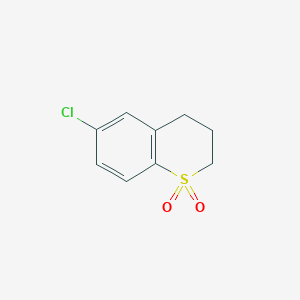
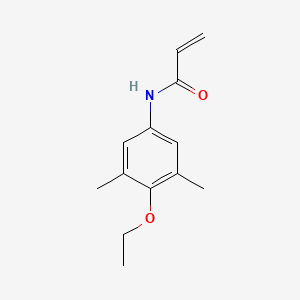
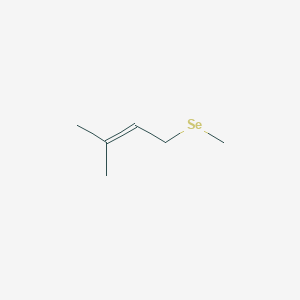
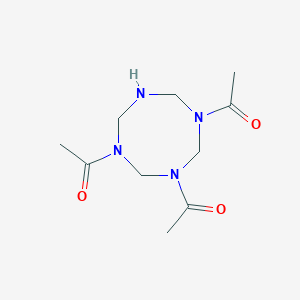
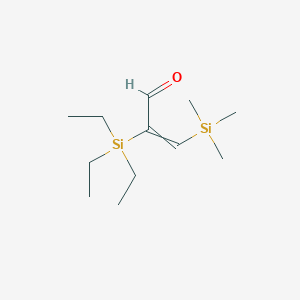
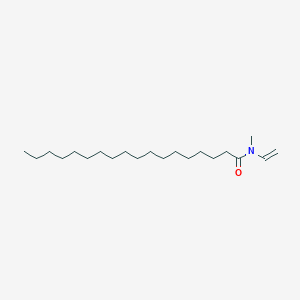
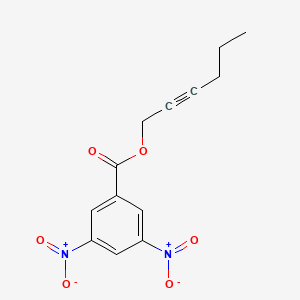
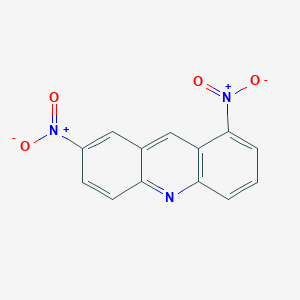
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
